molecular formula C17H23NO4S2 B2649569 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034480-86-7

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2649569
CAS No.: 2034480-86-7
M. Wt: 369.49
InChI Key: PNKQYNPOLWNCNX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a thiophene ring, and a hydroxyalkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Hydroxyalkyl Chain: The initial step involves the synthesis of the hydroxyalkyl chain, which can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable Grignard reagent, followed by reduction to form the corresponding alcohol.

    Sulfonamide Formation: The hydroxyalkyl intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis:

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: As a sulfonamide, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(thiophen-3-yl)benzamide: Similar structure but with a different aromatic substitution pattern.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of its sulfonamide group, thiophene ring, and hydroxyalkyl chain, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-12-15(22-2)5-6-17(13)24(20,21)18-9-7-14(8-10-19)16-4-3-11-23-16/h3-6,11-12,14,18-19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKQYNPOLWNCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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